molecular formula C21H19N3O3S B2853510 (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione CAS No. 301339-03-7

(5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione

Cat. No.: B2853510
CAS No.: 301339-03-7
M. Wt: 393.46
InChI Key: REQKHWLDPAUFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a complex organic compound that features a furan ring substituted with a nitrophenyl group and a phenylpiperazine moiety attached to a methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One common synthetic route begins with the preparation of 5-(2-nitrophenyl)furan-2-carbaldehyde, which is then subjected to a condensation reaction with 4-phenylpiperazine in the presence of a suitable base to form the intermediate. This intermediate is subsequently treated with a thiolating agent, such as Lawesson’s reagent, to introduce the methanethione group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The furan ring and the phenylpiperazine moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted furan and phenylpiperazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the phenylpiperazine moiety suggests possible interactions with neurotransmitter receptors, making it a candidate for the development of drugs targeting the central nervous system. Additionally, the nitrophenyl group may confer antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure may also make it suitable for use in the design of advanced sensors or catalysts.

Mechanism of Action

The mechanism of action of (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, suggesting potential effects on neurotransmission. The nitrophenyl group may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-(2-Nitrophenyl)furan-2-yl)methanol
  • (5-(2-Nitrophenyl)furan-2-yl)acetic acid
  • (4-Phenylpiperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione stands out due to the combination of its structural features. The presence of both a nitrophenyl group and a phenylpiperazine moiety in a single molecule provides a unique platform for exploring diverse chemical reactions and biological activities. This dual functionality is not commonly found in other related compounds, making it a valuable subject for further research.

Properties

IUPAC Name

[5-(2-nitrophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-24(26)18-9-5-4-8-17(18)19-10-11-20(27-19)21(28)23-14-12-22(13-15-23)16-6-2-1-3-7-16/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQKHWLDPAUFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.